molecular formula C12H15NO4S B1454239 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1098391-16-2

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Cat. No. B1454239
M. Wt: 269.32 g/mol
InChI Key: LBXKCOPMMZAIMQ-UHFFFAOYSA-N
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Description

“4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound’s IUPAC name is 4-[(1-pyrrolidinylsulfonyl)methyl]benzoic acid . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid” is characterized by a pyrrolidine ring. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . The InChI code for this compound is 1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) .

Scientific Research Applications

Crystal Structure and Theoretical Studies

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid and its derivatives have been studied for their crystal structures. For instance, Krishnan et al. (2021) investigated the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021). Similarly, the work by Chesna et al. (2017) on a co-crystal structure involving benzoic acid and a pyrrolidine derivative offers valuable information about non-centrosymmetric co-crystallization and hydrogen-bonded networks (Chesna, Cox, Basso, & Benedict, 2017).

Supramolecular Chemistry and Liquid Crystals

The compound's derivatives play a significant role in supramolecular chemistry, especially in the formation of liquid crystals. Naoum et al. (2010) explored how hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of benzoic acid, can induce supramolecular liquid crystal phases (Naoum, Fahmi, & Almllal, 2010).

Synthetic Chemistry and Pharmaceutical Intermediates

Several studies focus on the synthesis of derivatives and their potential as intermediates in pharmaceutical applications. Zhang et al. (2018) detailed a synthetic method for a compound closely related to 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid, highlighting its importance as an intermediate in anticancer drug development (Zhang, Cao, Xu, & Wang, 2018).

Organocatalysis

Organocatalytic applications of derivatives of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid have been researched. Syu, Kao, and Lin (2010) utilized a related pyrrolidine sulfone compound as an organocatalyst in a Michael reaction, demonstrating the compound's utility in asymmetric synthesis (Syu, Kao, & Lin, 2010).

Photophysical Properties

The derivatives of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid also have interesting photophysical properties. Sivakumar et al. (2011) investigated lanthanide-based coordination polymers assembled from derivatives, highlighting their luminescence efficiencies and photophysical characteristics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXKCOPMMZAIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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